2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid

Catalog No.
S5908630
CAS No.
M.F
C14H10ClNO3S
M. Wt
307.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-ca...

Product Name

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

Molecular Formula

C14H10ClNO3S

Molecular Weight

307.8 g/mol

InChI

InChI=1S/C14H10ClNO3S/c15-10-5-3-9(4-6-10)12(17)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H,18,19)

InChI Key

OYRSUNANXRLGEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SCC(=O)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)C2=CC=C(C=C2)Cl)C(=O)O

The exact mass of the compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}nicotinic acid is 307.0069920 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a 4-chlorophenyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to its reactivity and biological properties.

Types of Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation: Utilizing agents such as potassium permanganate, it can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, allowing for the replacement of the chlorine atom with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in either acidic or basic medium.
  • Reduction: Hydrogen gas with a palladium on carbon catalyst.
  • Substitution: Strong bases like sodium hydroxide for nucleophilic substitution.

Major Products

The reactions yield various products:

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Reduced forms of the carbonyl compound.
  • Substitution: Substituted phenyl derivatives.

Research on 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid has indicated potential biological activities, particularly antimicrobial and anticancer properties. The compound may interact with specific enzymes or receptors, altering their activity and potentially inhibiting cell proliferation, which is significant for anticancer applications.

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction: 4-chlorobenzaldehyde is reacted with thioglycolic acid to form 2-(4-chlorophenyl)-2-oxoethylthioacetic acid.
  • Cyclization: The intermediate is then cyclized with 3-pyridinecarboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

For large-scale production, continuous flow reactors may be utilized to ensure consistent reaction conditions and high yields. Purification processes often involve recrystallization or chromatography to obtain the pure compound.

2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid has several applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities.
  • Medicine: Explored as a drug candidate due to its unique structure and reactivity.
  • Industry: Used in developing new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

The mechanism of action for this compound involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to significant biological effects, including the inhibition of enzymes that facilitate cell proliferation, making it a candidate for further research in cancer therapies.

Several compounds share structural similarities with 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-Chlorophenyl PyridineContains a pyridine ring and chlorophenyl groupFocused on different biological activities
Pyridine-3-carboxylic AcidSimple carboxylic acid derivative of pyridineLacks the thioether linkage
Thiophenol DerivativeContains sulfur and phenolic componentsDifferent reactivity profile compared to the target compound

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid in medicinal chemistry and materials science .

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

307.0069920 g/mol

Monoisotopic Mass

307.0069920 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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